molecular formula C11H13ClN2O2 B1346765 N-[3-(acetylamino)phenyl]-3-chloropropanamide CAS No. 900711-15-1

N-[3-(acetylamino)phenyl]-3-chloropropanamide

Cat. No.: B1346765
CAS No.: 900711-15-1
M. Wt: 240.68 g/mol
InChI Key: MJCVFZHCOZFNQX-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-chloropropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(acetylamino)phenyl]-3-chloropropanamide typically involves the acylation of 3-aminoacetophenone with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: N-[3-(acetylamino)phenyl]-3-chloropropanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products:

    Substitution: Formation of N-(3-Acetamidophenyl)-3-aminopropanamide or N-(3-Acetamidophenyl)-3-thiopropanamide.

    Oxidation: Formation of N-(3-Acetamidophenyl)-3-chloropropanesulfoxide or N-(3-Acetamidophenyl)-3-chloropropanesulfone.

    Reduction: Formation of N-(3-Acetamidophenyl)-3-aminopropane.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-chloropropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-3-chloropropanamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved could include inhibition of cyclooxygenase enzymes, similar to the action of acetaminophen .

Comparison with Similar Compounds

  • N-(3-Acetamidophenyl)-3-chlorobenzamide
  • 3-Acetamidophenylboronic acid

Comparison: N-[3-(acetylamino)phenyl]-3-chloropropanamide is unique due to its specific structural features, such as the presence of both an acetamido group and a chloropropanamide moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds like N-(3-Acetamidophenyl)-3-chlorobenzamide, which lacks the chloropropanamide group .

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)13-9-3-2-4-10(7-9)14-11(16)5-6-12/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCVFZHCOZFNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640917
Record name N-(3-Acetamidophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900711-15-1
Record name N-(3-Acetamidophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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